4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrano[3,4-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- is a heterocyclic compound that features a fused pyridine and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrano[3,4-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with suitable reagents under controlled conditions. For instance, the reaction of pyridine-2-carboxylic acid with ethyl acetoacetate in the presence of a base can lead to the formation of the desired pyrano[3,4-c]pyridine structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrano[3,4-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-Pyrano[3,4-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1H-Pyrano[3,4-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar fused ring structure and exhibit comparable biological activities.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar structural features and applications in medicinal chemistry.
Uniqueness: 1H-Pyrano[3,4-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- stands out due to its specific ring fusion and functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
4-hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H9NO4/c11-7-4-14-3-6-5(7)1-2-10-8(6)9(12)13/h1-2,7,11H,3-4H2,(H,12,13) |
InChI Key |
OFRFSYIAMNMWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CO1)C(=NC=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.